Ethyl sulfate;praseodymium(3+)
Description
Ethyl sulfate; praseodymium(3+) refers to a coordination compound where the trivalent praseodymium ion (Pr³⁺) is coordinated with ethyl sulfate ligands. Ethyl sulfate (C₂H₅SO₄⁻) acts as a counterion, forming a crystalline structure. Studies on Pr³⁺ in ethyl sulfate crystals reveal unique spectral properties due to the ligand field effects of the ethyl sulfate environment . The compound is synthesized through crystallization processes, where Pr³⁺ ions occupy specific lattice sites, influenced by the ligand’s symmetry and charge distribution .
Properties
CAS No. |
7268-96-4 |
|---|---|
Molecular Formula |
C6H15O12PrS3 |
Molecular Weight |
516.3 g/mol |
IUPAC Name |
ethyl sulfate;praseodymium(3+) |
InChI |
InChI=1S/3C2H6O4S.Pr/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |
InChI Key |
DTEZWLIVGLSRAH-UHFFFAOYSA-K |
Canonical SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Pr+3] |
Origin of Product |
United States |
Scientific Research Applications
It appears you're asking for information on the applications of ethyl sulfate and praseodymium(3+). However, these are distinct chemical compounds with separate applications. Ethyl sulfate is related to ethanol consumption, while praseodymium(3+) is a rare earth element with uses in various technological applications . Because the query joins the two, the following provides information on both.
Ethyl Sulfate
Ethyl sulfate (EtS) is a direct marker for ethanol intake that can be detected in urine samples .
Detection and Analysis:
- EtS can be detected in urine samples using electrospray ionization tandem mass-spectrometry (LC-ESI-MS/MS) .
- Forensic analysis guidelines are followed, using precursor and product ions for confirmation .
- Pentadeuterated EtS (D5-EtS) is used as an internal standard for analysis .
Excretion Profile:
- EtS has been detected in the urine of volunteers who consumed sparkling wine containing ethanol .
- Both EtS and ethyl glucuronide (EtG) can be detected up to 36 hours after alcohol consumption .
- The excretion profile of EtS is similar to that of EtG .
- No EtS was found in teetotalers' urine .
Praseodymium(III) Oxide
Praseodymium oxide (Pr2O3) has various applications due to its unique properties .
Key Properties:
- Melting point of praseodymium(III) oxide is 2200°C, and it has a light green color .
- Pr6O11 is the most stable form at room temperature and in the air .
Applications:
- Coloring Agent: Praseodymium(III) oxide can color ceramics and glass yellow . Pr6O11 and praseodymium (III, IV) oxide are used for coloring ceramics .
- Welding Goggles: Didymium glass, doped with praseodymium, blocks infrared radiation and is used in welding goggles .
- Catalysis: Praseodymium is used as a catalyst and to polish glass . Praseodymium (III, IV) oxide has potential applications in chemical catalysis and can be used with promoters like gold or sodium to improve catalytic performance .
- CO Oxidation: Pr6O11 catalyses the oxidation of CO into CO2 and can be used in conjunction with additives like zircon or silica to produce pigments for glass and ceramics .
- Other Uses: Praseodymium compounds are used in carbon electrodes and can provide a yellow color to glass . It can also be found in household equipment like fluorescent lamps, color televisions, glasses, and energy-saving lamps . Praseodymium, alloyed with magnesium, can be used as an alloying agent to create high-strength metal for aircraft engines .
- Dielectric Applications: Praseodymium(III) oxide can be used with silicon as a dielectric .
Environmental Considerations:
Methane Oxidative Coupling
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Pr³⁺ Compounds
| Compound | Coordination Number | Ionic Radius (Å) | Space Group | Key Feature |
|---|---|---|---|---|
| Ethyl sulfate; Pr³⁺ | 8 | 1.13 | Hexagonal* | Ligand-field-dependent spectra |
| Pr₂(SO₄)₃·8H₂O | 8 (H₂O) | 1.13 | Monoclinic | High thermal stability |
| Pr³⁺-doped Fluorapatite | 6–8 | 1.13 | P6₃/m | Ca²⁺ substitution with CO₃²⁻ |
| Pr₆O₁₁ | 8 | 1.13 | Fluorite | Mixed valence (Pr³⁺/Pr⁴⁺) |
*Assumed based on analogous europium ethyl sulfate structures .
Spectroscopic Properties
Absorption and Emission Spectra
In ethyl sulfate crystals, Pr³⁺ exhibits sharp absorption bands due to 4f² → 4f² transitions, with energy shifts influenced by the ligand field . For instance:
- The ³H₄ → ³P₀ transition in ethyl sulfate occurs at ~20,000 cm⁻¹, whereas in fluoroborophosphate glasses, this shifts to ~19,500 cm⁻¹ due to variations in ligand polarizability .
- Fluorescence Lifetimes: Pr³⁺ in ethyl sulfate has longer lifetimes (~10 μs) compared to oxide matrices (~1–5 μs) due to reduced non-radiative decay pathways .
Ligand Field Sensitivity
The Slater and spin-orbit parameters for Pr³⁺ in ethyl sulfate differ from those in chlorides or oxides. For example, the spin-orbit coupling constant (λ) in ethyl sulfate is adjusted to ~150 cm⁻¹ to match observed spectra, whereas in oxides, λ is higher (~200 cm⁻¹) due to stronger covalency .
Thermal Stability and Decomposition
- Ethyl Sulfate; Pr³⁺ : Decomposes at ~300–400°C, releasing SO₃ and H₂O, with residual Pr₆O₁₁ forming above 500°C .
- Pr₂(SO₄)₃·8H₂O : Loses water molecules below 200°C, followed by sulfate decomposition at ~700°C, yielding Pr₂O₃ .
- Pr⁶O₁₁: Stable up to 800°C, making it suitable for high-temperature applications like ethanol sensing .
Q & A
Basic Research Questions
Q. How can praseodymium(III) ethyl sulfate be synthesized with high purity for spectroscopic studies?
- Methodology : Use a stepwise hydration-controlled precipitation method. Dissolve praseodymium oxide (Pr₆O₁₁) in sulfuric acid under controlled pH (2–3), followed by slow addition of ethyl sulfate. Crystallize the product at 4°C for 72 hours. Purity is verified via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to ensure stoichiometric ratios (Pr³⁺:SO₄²⁻ = 1:3) .
Q. What analytical methods are effective for detecting ethyl sulfate (EtS) in biological matrices?
- Methodology : Employ liquid chromatography–tandem mass spectrometry (LC-MS/MS) with polar endcapped C18 columns. Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to separate EtS from matrix contaminants. Use internal standards (e.g., deuterated EtS) for calibration curves (25–2000 ng/mL, R² > 0.995) and signal-to-noise thresholds (≥10:1 for LOQ) .
Q. How is the magnetic susceptibility of praseodymium(III) ethyl sulfate determined experimentally?
- Methodology : Utilize SQUID magnetometry at low temperatures (2–300 K) and applied fields (0.1–7 T). Fit data to the Van Vleck equation, incorporating crystal field parameters (e.g., Stevens factors) to model Pr³⁺'s 4f² electronic states. Cross-validate with single-crystal magnetic anisotropy measurements .
Advanced Research Questions
Q. How can discrepancies in reported crystal field parameters for praseodymium(III) ethyl sulfate be resolved?
- Methodology : Conduct comparative analysis using single-crystal polarized absorption spectroscopy. Measure Stark splitting of Pr³⁺'s ³H₄ → ³P₂ transitions (450–500 nm) and refine parameters via diagonalization of the crystal field Hamiltonian. Reconcile discrepancies by accounting for historical calibration differences (e.g., Baker & Bleaney vs. van den Handel datasets) .
Q. What experimental strategies are recommended for analyzing the thermal decomposition pathways of praseodymium sulfate hydrates?
- Methodology : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert gas. Identify intermediates (e.g., Pr₂(SO₄)₃·4H₂O → Pr₂O(SO₄)₂) via in situ XRD. Compare decomposition kinetics (activation energy via Kissinger method) across hydrates (e.g., octahydrate vs. decahydrate) .
Q. How can energy transfer mechanisms in praseodymium-doped systems be investigated using spectroscopic techniques?
- Methodology : Use time-resolved luminescence spectroscopy to probe phonon-mediated energy transfer in systems like LaF₃:Pr³⁺. Monitor lifetime variations of ³P₀ and ¹D₂ states under cryogenic conditions (10–100 K). Model anharmonic decay rates using Raman and infrared spectroscopy to correlate with lattice vibrational modes .
Data Presentation and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
